Phenyl N-phenylphosphoramidochloridate
Overview
Description
Synthesis Analysis
The synthesis of Phenyl N-phenylphosphoramidochloridate and related compounds often involves reactions between phosphorus chlorides and aromatic amines, utilizing acid-binding agents to facilitate the reaction and improve yield. For example, a related synthesis approach is demonstrated in the production of N-phenylphosphoramidothioic dichloride, achieved through the reaction of thiophosphoryl chloride with phenylamine, highlighting a straightforward synthesis procedure with few by-products (Zeng et al., 2017).
Molecular Structure Analysis
The molecular structure of Phenyl N-phenylphosphoramidochloridate and its derivatives has been extensively studied through techniques like NMR, IR spectroscopy, and X-ray crystallography. Such analyses reveal complex structures with specific bonding patterns and stereochemistry. For instance, crystal structure analysis of similar phosphoramidate compounds shows polymeric zigzag chains and hydrogen bonding, suggesting a rich structural diversity (Gholivand et al., 2005).
Chemical Reactions and Properties
Phenyl N-phenylphosphoramidochloridate undergoes various chemical reactions, forming new compounds with distinct properties. For example, its reactivity with amines to produce biologically active phosphorodiamidates showcases its versatility in synthesizing new molecules with potential antioxidant activities (Rasool et al., 2018).
Physical Properties Analysis
The physical properties of Phenyl N-phenylphosphoramidochloridate derivatives, such as thermal stability, are crucial for their practical applications. These compounds exhibit high thermal stability, making them suitable for various applications in material science and organic synthesis. The detailed investigation into these properties helps in understanding their behavior under different conditions.
Chemical Properties Analysis
The chemical properties of Phenyl N-phenylphosphoramidochloridate, including reactivity, solubility, and bonding characteristics, are of significant interest. Studies on similar phosphoramidates and phosphonates reveal intricate details about their chemical behavior, interaction with ligands, and potential for forming coordination polymers with unique structures and properties (Zhang et al., 2013).
Scientific Research Applications
Phosphoramidate Pronucleotide (ProTide) Technology : The application of ProTide technology to antiviral agents such as carbocyclic L-d4A (L-Cd4A) has shown significantly improved anti-HIV and HBV activity. This improvement is attributed to modifications in the aryl, ester, and amino acid regions of the ProTide (Mcguigan et al., 2006).
Effects on Aquatic Unicellular Algae : N-phenyl-2-naphthylamine, a related compound, when exposed to Chlorella vulgaris, significantly increased the activities of antioxidant enzymes and caused oxidative damage and inhibition of photosynthesis (Qian et al., 2009).
Biostimulant Action on Tomato Growth : A study investigating the biostimulant action of plant-derived protein hydrolysates on tomato growth under limited water availability noted significant biochemical changes, including alterations in phytohormones and lipids, improving tolerance to oxidative stress (Paul et al., 2019).
Cyclometalated Iridium(III) Complexes : Phenyl-imidazole-based ligands have been used to alter the photophysical and electrochemical properties of heteroleptic bis-cyclometalated iridium complexes, showing potential for various applications (Baranoff et al., 2011).
The PhenX Toolkit in Genomic Studies : The PhenX project, involving the selection of measures for research domains, demonstrates how standardized measures can facilitate replication and validation across multiple studies, potentially relevant to the study of compounds like Phenyl N-phenylphosphoramidochloridate (Hamilton et al., 2011).
Antioxidant Activity of Phenyl N,N′-Phenylphosphorodiamidates : Synthesized phenyl N,N′-phenyl phosphorodiamidates exhibited good antioxidant activity, suggesting potential biological applications (Rasool et al., 2018).
Use in Peptide Synthesis : Phenyl esters have been identified as valuable intermediates in the synthesis of polypeptides, providing insights into the potential synthetic applications of related phenyl compounds (Galpin et al., 1979).
Safety And Hazards
properties
IUPAC Name |
N-[chloro(phenoxy)phosphoryl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQYQPGYEFBITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClNO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966071 | |
Record name | Phenyl N-phenylphosphoramidochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl N-phenylphosphoramidochloridate | |
CAS RN |
51766-21-3 | |
Record name | Phosphoramidochloridic acid, N-phenyl-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51766-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl N-phenylphosphoramidochloridate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051766213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl N-phenylphosphoramidochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl N-phenylphosphoramidochloridate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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